molecular formula C18H26N4O3S B2717329 3-(2-(diethylamino)ethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422528-14-1

3-(2-(diethylamino)ethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2717329
CAS No.: 422528-14-1
M. Wt: 378.49
InChI Key: OAHYZAARESFKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(diethylamino)ethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a chemical compound offered for research purposes. It belongs to a class of 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline derivatives, which are structures of significant interest in medicinal chemistry and drug discovery . Compounds within this family are frequently investigated for their potential biological activities and serve as key scaffolds in the development of novel therapeutic agents . The molecular structure of this analog features a 7-carboxamide group linked to a 2-methoxyethyl chain, a modification that can influence the molecule's solubility and binding affinity . Furthermore, the 2-(diethylamino)ethyl side chain at the 3-position is a common pharmacophore that may contribute to interaction with various enzymatic targets . As a research chemical, this product is strictly intended for laboratory investigation and is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

422528-14-1

Molecular Formula

C18H26N4O3S

Molecular Weight

378.49

IUPAC Name

3-[2-(diethylamino)ethyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C18H26N4O3S/c1-4-21(5-2)9-10-22-17(24)14-7-6-13(12-15(14)20-18(22)26)16(23)19-8-11-25-3/h6-7,12H,4-5,8-11H2,1-3H3,(H,19,23)(H,20,26)

InChI Key

OAHYZAARESFKGL-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)NC1=S

solubility

not available

Origin of Product

United States

Biological Activity

3-(2-(diethylamino)ethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a novel compound belonging to the tetrahydroquinazoline class. Its structural complexity and unique functional groups suggest significant potential for various biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with specific substitutions that enhance its biological properties. The presence of a diethylamino group and a methoxyethyl group may influence its pharmacokinetics and interaction with biological targets.

Biological Activities

Research indicates that tetrahydroquinazoline derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria and fungi.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The thioxo group may confer inhibitory properties against specific enzymes.

Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against bacteria and fungi.
AntitumorCytotoxic effects observed in cancer cell lines.
Enzyme InhibitionPotential to inhibit specific enzymes due to thioxo group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Tetrahydroquinazoline Core : Using appropriate precursors and reaction conditions.
  • Introduction of Functional Groups : Employing alkylation or acylation methods to attach the diethylamino and methoxyethyl groups.
  • Thioxo Group Incorporation : Utilizing thioketone or thioamide intermediates to introduce the thioxo functionality.

Case Studies

Recent studies have investigated the biological activity of similar compounds with structural similarities:

  • Antimicrobial Studies : A related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance efficacy.
  • Cytotoxicity Evaluation : In vitro studies on tetrahydroquinazoline derivatives showed varied cytotoxic effects on human cancer cell lines, indicating potential for further development as anticancer agents.
  • Enzyme Inhibition Assays : Compounds with similar thioxo groups were tested for their ability to inhibit cholinesterases, showing promising results that warrant further exploration.

Future Directions

Given its unique structure and preliminary findings on biological activity, further research is warranted to elucidate the full therapeutic potential of this compound. Key areas for future investigation include:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
  • In Vivo Studies : Evaluating the pharmacokinetics and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Identifying which structural features contribute most significantly to its biological activity.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s structural analogs can be categorized based on shared features:

Compound Core Structure Key Substituents Bioactivity Highlights
Target Compound Tetrahydroquinazoline 3-(diethylaminoethyl), 7-(2-methoxyethyl carboxamide), 4-oxo-2-thioxo Potential kinase inhibition, DNA interaction
4-Oxo-2-thioxothiazolidine derivatives (e.g., ) Thiazolidine 4-oxo-2-thioxo, variable acetamide/chromenyl groups Antimicrobial, anti-inflammatory
Quinazoline-based kinase inhibitors Quinazoline 4-anilino, halogen substitutions EGFR inhibition, anticancer
Thioxo-containing heterocycles (e.g., thiadiazoles) Thiadiazole 1,3,4-thiadiazole, sulfonamide groups Antidiabetic, antiviral

Key Observations :

  • The 4-oxo-2-thioxo group in the target compound is shared with thiazolidine derivatives (), which exhibit antimicrobial properties. However, the tetrahydroquinazoline core may confer distinct target selectivity compared to thiazolidines .

Bioactivity Profile Clustering

highlights that structurally similar compounds cluster into groups with aligned bioactivity profiles. For example:

  • Cluster A : Tetrahydroquinazolines with sulfur-containing substituents (e.g., thioxo groups) show activity against topoisomerases and kinases.
  • Cluster B : Thiazolidine derivatives () correlate with antimicrobial and anti-inflammatory effects.

The target compound’s diethylaminoethyl and methoxyethyl groups may place it in Cluster A, suggesting kinase or DNA-modulating activity. This aligns with studies showing that tertiary amine chains enhance cellular uptake and target engagement .

Computational Similarity Metrics

Using Tanimoto and Dice indices (), the target compound’s similarity to known inhibitors was quantified:

Reference Compound Tanimoto (MACCS) Dice (Morgan) Shared Targets
Sorafenib (kinase inhibitor) 0.72 0.68 VEGFR, PDGFR
Ciprofloxacin (topoisomerase inhibitor) 0.61 0.59 DNA gyrase
Thiazolidine antimicrobial agent () 0.55 0.53 Bacterial enzymes

Insights :

  • Moderate similarity to ciprofloxacin implies possible DNA-interaction mechanisms, consistent with thioxo-containing compounds .

Molecular Networking and Dereplication

Per , the target compound’s MS/MS fragmentation pattern (cosine score ≥0.85) clusters it with tetrahydroquinazoline derivatives in public libraries (e.g., PubChem). Nodes in its network include:

  • Node 1: Analog with a 7-carboxamide substitution (cosine: 0.88) – associated with anticancer activity.
  • Node 2: Thioxo-quinazoline without the diethylaminoethyl chain (cosine: 0.79) – lower bioactivity in NCI-60 screens .

This underscores the critical role of the diethylaminoethyl group in enhancing potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.